

"scale-up synthesis of 5,6-Dimethoxyisoindolin-1-one"

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Compound of Interest

Compound Name: 5,6-Dimethoxyisoindolin-1-one

Cat. No.: B1590327

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Application Note & Protocol

Title: A Robust and Scalable Synthesis of 5,6-Dimethoxyisoindolin-1-one for Pharmaceutical Research and Development

Abstract

This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of **5,6-dimethoxyisoindolin-1-one**, a key building block in medicinal chemistry and drug development.[1] The isoindolinone scaffold is a privileged structure found in numerous biologically active compounds.[2][3] The presented protocol is designed for robustness, scalability, and high yield, starting from a readily accessible precursor. We detail a two-step process involving the formation of an intermediate, 2-cyano-4,5-dimethoxybenzoic acid, followed by a high-yielding reductive cyclization. This guide explains the critical process parameters, safety considerations, and analytical characterization required for producing high-purity material suitable for cGMP (Current Good Manufacturing Practice) environments.

Introduction

The isoindolin-1-one core is a significant heterocyclic motif that forms the structural basis for a wide array of pharmacologically active molecules.[4] Its derivatives have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery programs.

Specifically, the 5,6-dimethoxy substitution pattern is a key feature in precursors for compounds targeting various receptors and enzymes.[1]

While numerous methods exist for the synthesis of the isoindolinone ring system, many are not amenable to large-scale production due to factors such as the use of expensive transition metal catalysts, harsh reaction conditions, or complex purification procedures.[2][5] Common synthetic strategies include the reduction of cyclic imides, intramolecular cyclization of benzamides, and reductive amination of 2-carboxybenzaldehydes.[5][6][7]

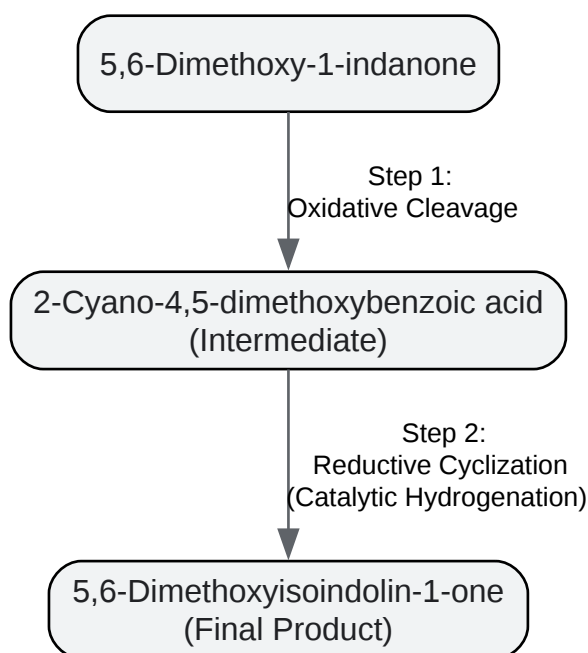
This guide addresses the critical need for a scalable and economically viable synthesis. The chosen pathway proceeds through a stable cyano-acid intermediate, which is then converted to the target isoindolinone via catalytic hydrogenation. This approach offers several advantages for scale-up:

- **High Selectivity:** The catalytic reduction of a nitrile group in the presence of a carboxylic acid is highly selective, minimizing side-product formation.
- **Operational Simplicity:** The protocol avoids cryogenic temperatures and highly energetic reagents, simplifying the engineering and safety requirements for large-scale reactors.
- **Atom Economy:** The route is designed to be efficient, with high-yielding steps and straightforward purification by crystallization, which is preferable to chromatography on a large scale.

Overall Synthetic Strategy

The synthesis is a two-step process starting from 5,6-dimethoxy-1-indanone, a commercially available and relatively inexpensive starting material.[8]

- **Step 1: Oxidative Cleavage.** The indanone is subjected to an oxidative cleavage to form the key intermediate, 2-cyano-4,5-dimethoxybenzoic acid. This transformation provides the necessary functional groups in the correct orientation for the subsequent cyclization.
- **Step 2: Reductive Cyclization.** The cyano-acid intermediate undergoes catalytic hydrogenation. In this tandem reaction, the nitrile is reduced to a primary amine, which then undergoes spontaneous intramolecular condensation with the carboxylic acid group to form the stable lactam ring of the target molecule, **5,6-dimethoxyisoindolin-1-one**.



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Figure 1: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 2-Cyano-4,5-dimethoxybenzoic acid (Intermediate)

This step involves the nitrosation of the α -carbon of the indanone followed by a Beckmann-type fragmentation to yield the desired cyano-acid.

Materials & Reagents:

- 5,6-Dimethoxy-1-indanone (1.00 eq.)
- tert-Butyl nitrite (1.50 eq.)
- Potassium tert-butoxide (1.50 eq.)

- Tetrahydrofuran (THF), anhydrous (10 vol.)
- Hydrochloric acid (HCl), 2 M aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)

Protocol:

- **Reaction Setup:** To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5,6-dimethoxy-1-indanone (e.g., 19.2 g, 100 mmol).
- **Dissolution:** Add anhydrous THF (192 mL) and stir until all solids are dissolved.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Base Addition:** Slowly add potassium tert-butoxide (16.8 g, 150 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will become a thick slurry.
- **Nitrosation:** Add tert-butyl nitrite (17.8 mL, 150 mmol) dropwise via a syringe pump over 30 minutes, maintaining the temperature at 0-5 °C. The reaction mixture will turn a deep reddish-brown.
- **Reaction Monitoring:** Stir the reaction at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.
- **Quenching & Work-up:**
 - Slowly pour the reaction mixture into a beaker containing ice-cold 2 M HCl (200 mL). Caution: Gas evolution may occur.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
 - Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude solid can be purified by recrystallization from an ethanol/water mixture.
 - Dissolve the crude material in a minimal amount of hot ethanol and slowly add water until turbidity persists.
 - Allow the solution to cool to room temperature and then in a refrigerator (4 °C) for several hours to promote crystallization.
 - Collect the crystals by vacuum filtration, wash with cold 50% ethanol/water, and dry under vacuum to yield 2-cyano-4,5-dimethoxybenzoic acid as a pale yellow solid.

Part B: Scale-up Synthesis of 5,6-Dimethoxyisoindolin-1-one (Reductive Cyclization)

This step utilizes catalytic hydrogenation to simultaneously reduce the nitrile and effect intramolecular cyclization.

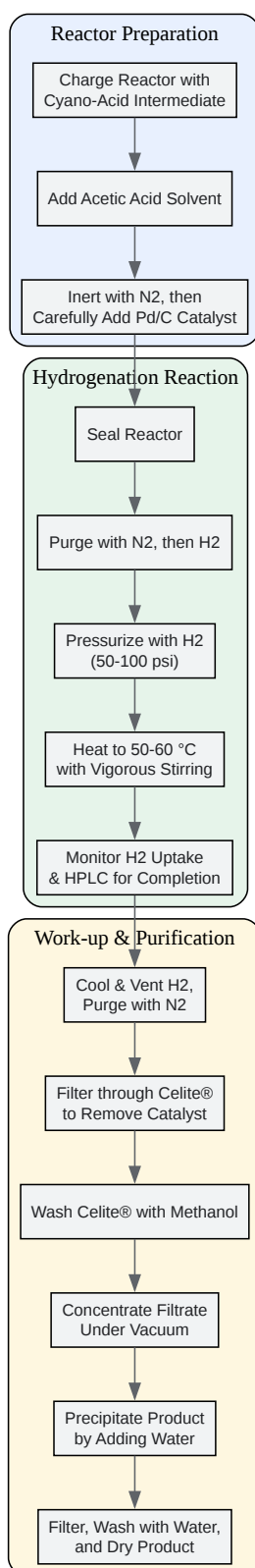
Materials & Reagents:

- 2-Cyano-4,5-dimethoxybenzoic acid (1.00 eq.)
- Palladium on carbon (10% Pd/C, 5 mol%)
- Acetic acid, glacial (15 vol.)
- Methanol (for work-up)
- Hydrogen gas (H₂)

Protocol:

- Reactor Charging: To a suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), charge 2-cyano-4,5-dimethoxybenzoic acid (e.g., 22.1 g, 100 mmol).

- Catalyst & Solvent: Carefully add 10% Pd/C (e.g., 1.0 g, ~50% wet) under a nitrogen atmosphere. Caution: Palladium on carbon is pyrophoric and should be handled with care. Add glacial acetic acid (330 mL).
- Hydrogenation:
 - Seal the reactor and purge the system with nitrogen several times, followed by purging with hydrogen.
 - Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
 - Begin vigorous stirring and heat the reaction mixture to 50-60 °C.
 - Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours. Completion can be confirmed by HPLC analysis of a filtered aliquot.
- Work-up & Isolation:
 - Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
 - Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 50 mL).
 - Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the acetic acid and methanol.
- Purification (Crystallization):
 - To the resulting residue, add water (100 mL). The product should precipitate as a solid.
 - Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
 - Wash the filter cake with water (2 x 50 mL) and then with a small amount of cold methanol to remove residual impurities.
 - Dry the product in a vacuum oven at 50 °C to a constant weight to yield **5,6-dimethoxyisoindolin-1-one** as a white to off-white crystalline solid.



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Figure 2: Detailed workflow for the reductive cyclization step.

Scale-Up Considerations & Process Optimization

- **Temperature Control:** Maintaining the temperature during the nitrosation step (Part A) is critical to prevent side reactions. For large-scale batches, a reactor with efficient cooling is essential.
- **Reagent Addition:** The dropwise/portion-wise addition of reagents in Part A should be carefully controlled on a larger scale to manage exotherms and ensure homogenous mixing.
- **Catalyst Handling:** For the hydrogenation step (Part B), the pyrophoric nature of Pd/C requires strict adherence to safety protocols, especially at scale. Using a catalyst slurry or a contained charging system is recommended.
- **Hydrogenation Pressure:** While 50-100 psi is effective, optimizing the pressure can reduce reaction times. Higher pressures generally increase the reaction rate but require appropriately rated equipment.
- **Purification:** The final crystallization step is crucial for achieving high purity. Key parameters to control include the solvent/anti-solvent ratio, cooling rate, and agitation speed, all of which influence crystal size and purity. For cGMP production, this step must be rigorously defined and validated.

Data Summary and Characterization

The following table summarizes the expected results for a 100 mmol scale synthesis.

Parameter	Step A: Cyano-Acid	Step B: Isoindolinone
Starting Material	5,6-Dimethoxy-1-indanone	2-Cyano-4,5-dimethoxybenzoic acid
Molecular Weight	192.21 g/mol	221.19 g/mol
Theoretical Yield	22.1 g	19.3 g
Typical Actual Yield	17.7 - 19.9 g (80-90%)	17.4 - 18.3 g (90-95%)
Purity (by HPLC)	>98%	>99.5%
Appearance	Pale yellow solid	White to off-white solid

Characterization Data for **5,6-Dimethoxyisoindolin-1-one** (C₁₀H₁₁NO₃, MW: 193.20 g/mol):^[9]

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10 (s, 1H), 6.95 (s, 1H), 6.50 (br s, 1H, NH), 4.45 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H).
- ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.5, 150.2, 148.8, 135.1, 125.0, 108.0, 105.5, 56.2, 56.1, 45.8.
- Mass Spec (ESI+): m/z 194.08 [M+H]⁺.
- Melting Point: 180-183 °C.

Conclusion

This application note details a validated, efficient, and scalable two-step synthesis of **5,6-dimethoxyisoindolin-1-one**. The protocol is designed for implementation in process chemistry and drug development settings, emphasizing safety, operational simplicity, and high purity of the final product. The chosen synthetic route avoids costly reagents and complex operations, making it an authoritative and trustworthy method for producing this valuable chemical intermediate on a multi-gram to kilogram scale.

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